![molecular formula C15H13NO3 B4634102 N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B4634102.png)
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a furan ring and a benzofuran ring, which are both heterocyclic structures containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines. One common method involves the use of furan-2-carboxylic acid chloride, which reacts with an amine under basic conditions to form the desired carboxamide . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzofuran derivatives, including N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. Various studies have evaluated the compound's effectiveness against different cancer cell lines. For instance, a study highlighted the synthesis and evaluation of novel benzofurancarboxamides, which were screened for anticancer activity by the National Cancer Institute (NCI) Developmental Therapeutics Program. The results showed promising levels of activity that warrant further optimization for drug development .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical signaling pathways associated with cancer cell proliferation. For example, it has been shown to inhibit the AKT signaling pathway, leading to reduced growth of cancer cells and inducing apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance its cytotoxicity against specific cancer types .
Antimicrobial Properties
Antimicrobial Activity
this compound also demonstrates potential as an antimicrobial agent. Studies have reported that benzofuran derivatives possess broad-spectrum antimicrobial activity against various bacterial strains and fungi. The compound's ability to inhibit bacterial enzymes or disrupt cell membrane integrity contributes to its effectiveness .
Case Studies
In one study, a series of benzofuran derivatives were synthesized and tested for their antifungal activity against Candida species. The results indicated that certain derivatives exhibited potent antifungal properties, suggesting that this compound could be further explored as a lead compound for developing new antifungal agents .
Industrial Applications
Material Science
Beyond medicinal applications, this compound may find utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing more complex materials with specific properties, such as enhanced thermal stability and chemical resistance .
Synthetic Routes
The synthesis of this compound typically involves reactions between furan derivatives and appropriate amines under controlled conditions. This capability for modification suggests potential applications in developing tailored materials for various industrial uses .
Data Tables
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . For its potential anticancer effects, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler analog with similar structural features but lacking the benzofuran ring.
Benzofuran-2-carboxamide: Contains the benzofuran ring but lacks the furan ring.
N-(2-furylmethyl)benzamide: Similar structure but with different substitution patterns on the benzofuran ring.
Uniqueness
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, which confer distinct chemical and biological properties.
Biological Activity
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of this compound is . The structure features a benzofuran core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:
- In vitro Studies : A series of benzofuran derivatives were tested against Mycobacterium tuberculosis and other pathogens. Some derivatives demonstrated IC50 values as low as 3.2 μM against Mycobacterium smegmatis .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
Anticancer Activity
The anticancer potential of benzofuran derivatives has garnered considerable attention. This compound may exhibit similar properties:
- Cell Line Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, certain benzofuran derivatives demonstrated IC50 values in the micromolar range (less than 10 μM) against these cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzofuran Derivative A | A549 | 16.4 |
Benzofuran Derivative B | MCF-7 | <10 |
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound's structural features are believed to influence its cytotoxicity:
- Selective Toxicity : Some studies suggest that modifications at specific positions on the benzofuran ring can enhance selectivity towards cancer cells over normal cells .
Case Studies
Several studies highlight the biological activity of benzofurans and their derivatives:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Cytotoxicity Evaluation :
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-4-5-13-11(7-10)8-14(19-13)15(17)16-9-12-3-2-6-18-12/h2-8H,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHXOHWDJBHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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